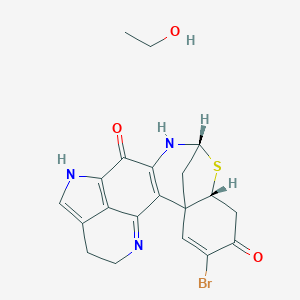

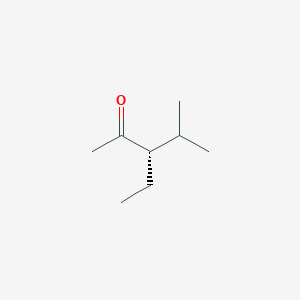

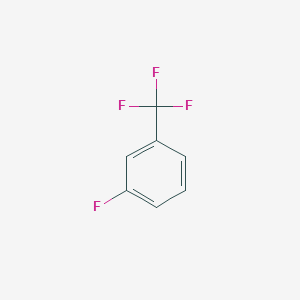

![molecular formula C8H12N2O2S B140259 [2-(吗啉-4-基)-1,3-噻唑-4-基]甲醇 CAS No. 126533-96-8](/img/structure/B140259.png)

[2-(吗啉-4-基)-1,3-噻唑-4-基]甲醇

描述

The compound [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is a derivative of 4-(1,3-thiazol-2-yl)morpholine, which has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer. The significance of PI3K inhibitors lies in their potential to treat various types of cancer by inhibiting tumor growth .

Synthesis Analysis

The synthesis of related compounds, such as [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, involves a multi-step process. Although the exact synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is not detailed in the provided papers, it can be inferred that a similar approach may be used. The synthesis typically includes the formation of the thiazole ring, followed by the introduction of the morpholine moiety. The final step would likely involve the attachment of the methanol group to the thiazole ring to form the complete molecule .

Molecular Structure Analysis

The molecular structure of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol would consist of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring. The morpholine ring, which is a saturated six-membered ring containing an oxygen atom and an amine group, is attached to the thiazole. The methanol group is connected to the thiazole ring, likely at the fourth position. This structure is crucial for the compound's biological activity as it interacts with the active site of PI3K .

Chemical Reactions Analysis

While the specific chemical reactions involving [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol are not described in the provided papers, compounds of this class typically undergo reactions that are characteristic of their functional groups. For instance, the methanol group may be involved in condensation reactions, and the morpholine ring could participate in reactions with electrophiles due to the presence of the amine group. The thiazole ring might engage in nucleophilic substitution reactions at the sulfur or nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol would be influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific solubility characteristics depending on the polarity of the solvent. The presence of the morpholine and methanol groups suggests that the compound would have some degree of solubility in water and polar organic solvents. The thiazole ring could contribute to the compound's stability and its ability to form hydrogen bonds, which could affect its boiling point, melting point, and overall reactivity .

科学研究应用

磷酸肌醇 3 激酶抑制:4-(1,3-噻唑-2-基)吗啉的衍生物已被确认为磷酸肌醇 3 激酶的有效且选择性抑制剂。这些化合物在肿瘤生长的异种移植模型中显示出效用 (Alexander et al., 2008).

抗增殖活性:已评价 (4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉基)甲甲酮等化合物的抗增殖活性。这些物质的结构特征明确,其分子结构已通过 X 射线衍射研究得到证实 (Prasad et al., 2018).

抗结核和抗真菌活性:包括吗啉衍生物在内的新型咪唑并[2,1-b][1,3,4]噻二唑衍生物已被合成,并已显示出显着的抗结核和抗真菌活性 (Syed et al., 2013).

抗肿瘤活性:3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲甲酮的合成及其结构测试揭示了对多种癌细胞系增殖的明显抑制作用 (Tang & Fu, 2018).

相互作用和再循环研究:已经对 5-吗啉基-1,3-恶唑-4-腈进行了研究,考察了它们与肼合物的相互作用和由此产生的再循环产物 (Chumachenko et al., 2015).

抗氧化活性分析:已经对 1-[2-(R-苯亚氨基)-4-甲基-3-(3-[吗啉-4-基]丙基)-2,3-二氢-1,3-噻唑-5-基]乙烷-1-酮衍生物进行了 QSAR 分析,以确定影响抗氧化活性的参数 (Drapak et al., 2019).

强制降解研究:对吗啉鎓 2-((4-(2-甲氧苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基)硫代)乙酸的研究提供了对该化合物在各种应激因素下的稳定性的见解 (Varynskyi & Kaplaushenko, 2019).

立体选择性合成:已经进行了从手性环氧化物开始的差异性保护吗啉的立体选择性合成的研究,这在药物合成中很重要 (Marlin, 2017).

属性

IUPAC Name |

(2-morpholin-4-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKKFCRFBAXDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442402 | |

| Record name | [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |

CAS RN |

126533-96-8 | |

| Record name | [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

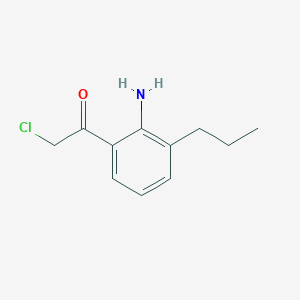

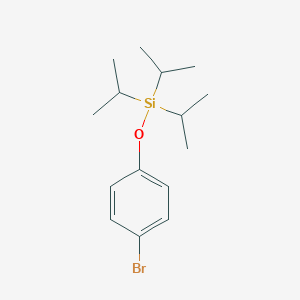

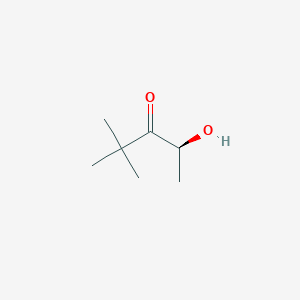

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)

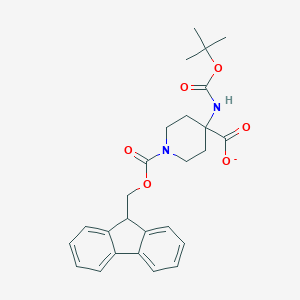

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)